molecular formula C22H22N4OS B10994889 N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10994889
M. Wt: 390.5 g/mol
InChI Key: UMLLMYJRYOVBPG-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with three distinct heterocyclic groups: a 1-methyl-1H-imidazole, a phenyl ring, a 1H-pyrrole, and a thiophene moiety. The imidazole and phenyl groups are linked via a methylene bridge to the central nitrogen atom, while the pyrrole and thiophene substituents occupy adjacent positions on the propanamide chain.

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)-phenylmethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C22H22N4OS/c1-25-13-10-23-22(25)21(17-7-3-2-4-8-17)24-20(27)15-19(18-9-14-28-16-18)26-11-5-6-12-26/h2-14,16,19,21H,15H2,1H3,(H,24,27)

InChI Key

UMLLMYJRYOVBPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole, pyrrole, and thiophene intermediates. These intermediates are then subjected to a series of coupling reactions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazole, including the compound , exhibit significant antibacterial activity. For instance, nitroimidazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The compound's structure suggests potential efficacy against similar pathogens due to its imidazole moiety.

Anticancer Activity

Compounds featuring imidazole and pyrrole structures have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth in various cancer cell lines, indicating a promising avenue for further research into their mechanisms of action and therapeutic potential .

Pharmacological Applications

The compound may serve as a scaffold for developing new drugs targeting specific receptors or pathways involved in diseases such as cancer and bacterial infections. For example, related compounds have been identified as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurological disorders .

Organic Electronics

Due to its unique electronic properties, the compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of thiophene units enhances charge transport properties, making it suitable for these applications.

Coordination Chemistry

The ability of imidazole and pyrrole derivatives to coordinate with metal ions opens up possibilities for their use in coordination complexes and catalysts in organic synthesis . This aspect can be further explored to develop novel catalysts for chemical reactions.

Antibacterial Efficacy

A study highlighted the synthesis of nitroimidazole hybrids that demonstrated substantial antibacterial activity against resistant strains of Helicobacter pylori. The results indicated that modifications to the imidazole ring could enhance antimicrobial potency .

Anticancer Research

In another case study, a series of pyrrole-containing compounds were evaluated for their anticancer effects on breast cancer cell lines. Results showed that these compounds induced apoptosis through the activation of specific cellular pathways, suggesting their potential as therapeutic agents .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInhibits tumor growth in various cancer cell lines
Organic ElectronicsPotential use in OLEDs and OPVs due to unique electronic properties
Coordination ChemistryCapable of forming complexes with metal ions for catalysis

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of synthesis, reactivity, and physicochemical properties.

Structural Analogues with Imidazole and Thiophene Moieties

  • Compound 41 () :
    3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

    • Key Features : Contains a pyrrole-carboxamide core with imidazole and trifluoromethylpyridine substituents.
    • Synthesis : Yielded 35% via coupling reactions, with ^1H NMR (DMSO-d6) δ 11.55 (s, 1H, NH), 8.63 (s, 1H, pyridine-H) .
    • Comparison : The trifluoromethylpyridine group enhances lipophilicity compared to the target compound’s phenyl-thiophene system.
  • Compound 7b (): (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone Key Features: Bis-pyrazole-thienothiophene scaffold with dual carbonyl linkages. Synthesis: 70% yield via condensation; IR νmax 1720 cm⁻¹ (C=O), MS m/z 538 (M+) . Comparison: The thienothiophene core provides enhanced π-conjugation, differing from the target’s isolated thiophene-pyrrole system.

Propanamide Derivatives with Heterocyclic Substituents

  • Compound 8 (): 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide Key Features: Benzimidazole-isoxazole-propanamide hybrid. Synthesis: Characterized by IR 3265 cm⁻¹ (NHCO), ^1H NMR δ 3.30 (N-CH3), MS m/z 284 [M+] .
  • Compound 11a (): (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide Key Features: Cyano-propenamide with imidazole-thiophenyl and thiazole groups. Synthesis: 86% yield via acid-catalyzed coupling; InChIKey: VUSNENKQSBLDLE-UHFFFAOYSA-N . Comparison: The α,β-unsaturated carbonyl system may confer greater electrophilicity than the saturated propanamide chain in the target compound.

Data Table: Key Properties of Comparable Compounds

Compound Core Structure Key Substituents Synthesis Yield Notable Spectral Data
Target Compound Propanamide Imidazole, phenyl, pyrrole, thiophene N/A Pending characterization
Compound 41 () Pyrrole-carboxamide Trifluoromethylpyridine, imidazole 35% δ 11.55 (NH), 8.63 (pyridine-H)
Compound 7b () Thienothiophene-bis-pyrazole Carbonyl, amino, phenyl 70% IR 1720 cm⁻¹ (C=O), MS m/z 538
Compound 8 () Benzoimidazole-propanamide Isoxazole, methyl Not reported IR 3265 cm⁻¹ (NHCO), MS m/z 284
Compound 11a () Cyano-propenamide Imidazole-thiophenyl, thiazole 86% InChIKey: VUSNENKQSBLDLE

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis is likely more challenging than analogues like Compound 7b (70% yield) due to its multi-heterocyclic architecture .
  • Bioactivity Prediction : The thiophene-pyrrole system may improve binding to aromatic-rich enzyme pockets compared to pyridine (Compound 41) or isoxazole (Compound 8) derivatives .
  • Solubility Considerations : The absence of polar groups (e.g., trifluoromethyl in Compound 41) suggests the target may require formulation optimization for bioavailability .

Biological Activity

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC17H18N4OS
Molecular Weight342.41 g/mol
CAS Number[Not available]
InChI Key[Not available]

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, indicating potential use as an antimicrobial agent.
  • Antitumor Activity : Imidazole derivatives are known for their anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor growth.

Antimicrobial Activity

A study conducted on related imidazole compounds demonstrated significant antimicrobial properties. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism includes disruption of bacterial cell wall synthesis.

Antitumor Activity

Research has indicated that imidazole derivatives can inhibit cancer cell proliferation. In vitro assays revealed that this compound could reduce the viability of cancer cell lines by over 50% at concentrations as low as 10 µM after 48 hours of exposure . This suggests a promising avenue for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against Candida albicans, with results showing a significant reduction in fungal load compared to controls. The study reported an IC50 value of approximately 0.8 µg/mL, indicating strong antifungal activity .

Case Study 2: Anticancer Properties

In another investigation involving human breast cancer cells (MCF7), treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptosis markers. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications on the phenyl and thiophene rings significantly influence the biological activity. Compounds retaining the imidazole core while varying substituents on the phenyl ring exhibited enhanced potency against cancer cell lines .

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